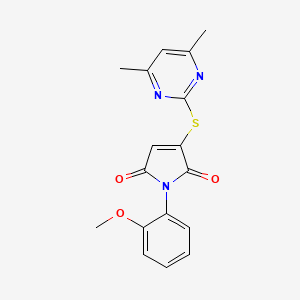

3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione

Description

3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole-2,5-dione core substituted with a sulfanyl-linked 4,6-dimethylpyrimidin-2-yl group at position 3 and a 2-methoxyphenyl group at position 1. The pyrrole-2,5-dione (maleimide) scaffold is well-documented for its biological relevance, particularly in kinase inhibition and covalent binding to cysteine residues . Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELXL .

Properties

CAS No. |

726200-82-4 |

|---|---|

Molecular Formula |

C17H15N3O3S |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C17H15N3O3S/c1-10-8-11(2)19-17(18-10)24-14-9-15(21)20(16(14)22)12-6-4-5-7-13(12)23-3/h4-9H,1-3H3 |

InChI Key |

OWXOSDICPADCGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)SC2=CC(=O)N(C2=O)C3=CC=CC=C3OC)C |

solubility |

9.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . The reaction conditions often require the use of solvents like trifluoroethanol and catalysts such as trifluoroacetic acid under microwave conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the pyrrole-2,5-dione core to pyrrolidine derivatives.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound 3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. Below is a detailed exploration of its applications, supported by data tables and case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C16H16N4O2S

- Molecular Weight : 344.39 g/mol

Structure

The compound features a pyrrole ring, a pyrimidine moiety, and a methoxyphenyl group, contributing to its diverse reactivity and interaction potential with biological targets.

Pharmaceutical Development

The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of pyrrole compounds exhibit significant activity against various bacterial strains. For instance, a related compound demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli in vitro, suggesting that similar structures may possess comparable antimicrobial properties .

Anticancer Activity

Research indicates that compounds containing pyrrole and pyrimidine structures can act as anticancer agents . The mechanism often involves the inhibition of specific kinases that are overexpressed in cancer cells. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells .

Biological Assays

The biological activity of the compound has been evaluated using various assays:

- Disc Diffusion Method : This method was employed to assess the antimicrobial efficacy against selected pathogens.

- MTT Assay : Used to determine cytotoxicity against cancer cell lines, revealing IC50 values indicative of significant anticancer potential .

Molecular Docking Studies

Computational studies have been conducted to predict the binding affinity of the compound to various biological targets. Molecular docking simulations suggest strong interactions with enzymes involved in cell proliferation and survival pathways, reinforcing its potential as a therapeutic agent .

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. (2024) synthesized several derivatives based on the pyrimidine scaffold and evaluated their antimicrobial activity. The findings revealed that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Anticancer Properties

In another investigation, compounds similar to this compound were tested against multiple cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and methoxyphenyl groups can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α, contributing to its anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Pharmacological and Physicochemical Hypotheses

- Solubility : The 2-methoxyphenyl group increases hydrophobicity vs. spirocyclic or piperazine-containing analogs, possibly limiting aqueous solubility.

- Stability : The sulfanyl group may confer susceptibility to oxidation, necessitating prodrug strategies.

Biological Activity

3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Pyrrole Ring : Starting from appropriate precursors such as maleic anhydride.

- Introduction of Substituents : Incorporating the pyrimidine and methoxy groups through nucleophilic substitutions.

- Final Modifications : Adjusting reaction conditions to optimize yield and purity.

Biological Activity

The biological activity of this compound has been studied extensively. Key findings include:

Anticancer Properties

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated the ability to inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116) with IC50 values in the nanomolar range .

Antimicrobial Activity

Studies have also shown that this compound exhibits antimicrobial properties against several pathogens. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes .

Anti-inflammatory Effects

In vitro studies suggest that related compounds can reduce pro-inflammatory cytokine production in stimulated immune cells. This indicates potential therapeutic applications in treating inflammatory diseases .

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It may interact with specific receptors on cell membranes, altering signal transduction pathways.

- Membrane Interaction : The sulfanyl group is believed to facilitate interactions with lipid bilayers, affecting membrane integrity and function.

Case Studies

A series of studies have been conducted to evaluate the biological effects of pyrrole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.